molecular formula C19H17N5 B3829388 (6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile

(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile

Cat. No.: B3829388
M. Wt: 315.4 g/mol
InChI Key: CMJHOGAGGKSHSG-SDNWHVSQSA-N
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Description

(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile is a complex organic compound with a unique structure that combines a pyrimidine ring fused with a pyrrolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrimidine ring, followed by the construction of the pyrrolizine ring

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced techniques such as catalytic oxidation and response surface methodology can help in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions might require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile apart is its unique fused ring structure, which imparts specific chemical and physical properties

Properties

IUPAC Name

(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-23(2)11-14-8-9-24-18(14)15(10-20)17-19(24)16(21-12-22-17)13-6-4-3-5-7-13/h3-7,11-12H,8-9H2,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJHOGAGGKSHSG-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCN2C1=C(C3=C2C(=NC=N3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCN2C1=C(C3=C2C(=NC=N3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile
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(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile
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(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile
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(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile
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(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile
Reactant of Route 6
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(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile

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